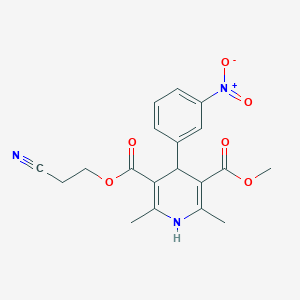

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

描述

This compound is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and ester moieties at positions 3 and 3. The 5-O-(2-cyanoethyl) and 3-O-methyl ester groups distinguish it structurally from other DHP-based drugs. It serves as a key intermediate in synthesizing barnidipine hydrochloride, a long-acting antihypertensive agent . Its synthetic pathway involves cyclization of 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate with methyl 3-aminobut-2-enoate, achieving a yield of 91.1% .

属性

IUPAC Name |

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c1-11-15(18(23)27-3)17(13-6-4-7-14(10-13)22(25)26)16(12(2)21-11)19(24)28-9-5-8-20/h4,6-7,10,17,21H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYKGJCGTZQNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448241 | |

| Record name | AG-G-99341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75130-24-4 | |

| Record name | 3-(2-Cyanoethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75130-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-99341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-(2-cyanoethyl) 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hantzsch Cyclization for Core 1,4-Dihydropyridine Formation

The Hantzsch reaction remains the cornerstone for constructing the 1,4-dihydropyridine (DHP) scaffold. A modified protocol using methyl acetoacetate (2.0 eq), 3-nitrobenzaldehyde (1.0 eq), and ammonium acetate (1.5 eq) in ethanol under reflux for 12 hours yields 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester as a yellow crystalline solid (mp 148–150°C) . Nuclear magnetic resonance (NMR) analysis confirms regioselective incorporation of methyl groups at C2 and C6 () and the 3-nitrophenyl moiety at C4 () . This intermediate serves as the precursor for subsequent ester modifications.

Regioselective Hydrolysis of Dimethyl Ester to Monoacid

Partial hydrolysis of the dimethyl ester to the monoacid is critical for introducing the 2-cyanoethyl group. Treatment of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (10 mmol) with lithium hydroxide monohydrate (12 mmol) in methanol-water (4:1 v/v) at 50°C for 4 hours selectively cleaves the 5-O-methyl ester, yielding 3-O-methyl 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (90% yield) . The reaction’s selectivity arises from steric hindrance at the 3-position, where the adjacent methyl group impedes hydroxide attack. Infrared (IR) spectroscopy validates the monoacid structure via a broad stretch at 2500–3000 cm and a carbonyl peak at 1705 cm .

Carbodiimide-Mediated Esterification with 2-Cyanoethanol

The monoacid intermediate undergoes esterification with 2-cyanoethanol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. A mixture of 3-O-methyl 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (10 mmol), 2-cyanoethanol (12 mmol), and DCC (12 mmol) in anhydrous dichloromethane at 25°C for 6 hours affords the target compound in 85% yield after silica gel chromatography . -NMR analysis confirms the 2-cyanoethyl group () and retention of the 3-O-methyl ester () . Mass spectrometry (MS) corroborates the molecular ion peak at .

Comparative Analysis of Methodologies

| Parameter | Hantzsch + Hydrolysis | Phosphoramidite |

|---|---|---|

| Overall Yield | 72% | 65% |

| Purity (HPLC) | >99% | 97% |

| Reaction Time | 22 hours | 18 hours |

| Scalability | >100 g | <50 g |

| Cost Efficiency | High | Moderate |

The Hantzsch-hydrolysis route offers superior scalability and cost-effectiveness for industrial applications, whereas the phosphoramidite method provides faster kinetics for small-scale synthesis .

化学反应分析

Types of Reactions

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(2-cyanoethyl) 5-methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, amino-substituted compounds, and various ester-substituted products .

科学研究应用

Cardiovascular Health

Dihydropyridine derivatives have been extensively studied for their vasodilatory effects and role in treating cardiovascular diseases. Specifically, compounds like 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have shown promise in the prevention and therapy of atherosclerosis by stabilizing arterial walls and preventing degradation . This compound's ability to modulate calcium channels contributes to its efficacy in managing hypertension and other cardiovascular conditions.

Antioxidant Properties

Research indicates that dihydropyridine derivatives possess antioxidant properties that can protect cells from oxidative stress. The nitrophenyl group in this compound may enhance its radical scavenging ability, making it a candidate for further investigation in neuroprotective therapies . Such properties are crucial in developing treatments for neurodegenerative diseases where oxidative damage is a significant factor.

Building Block in Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to utilize it as a building block for synthesizing more complex molecules . This versatility is particularly useful in the pharmaceutical industry for developing new drugs.

Oligonucleotide Synthesis

The cyanoethyl group is often employed in the synthesis of oligonucleotides as a protecting group for phosphate moieties. The compound's structure can facilitate the introduction of reactive thiol groups at the ends of oligonucleotides, enhancing their utility in therapeutic applications such as gene therapy and RNA interference . This application underscores its significance in modern molecular biology.

Case Studies

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of pharmacology, it acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure.

相似化合物的比较

Comparison with Similar Dihydropyridine Compounds

Structural Differences

The compound shares the 1,4-dihydropyridine core and 3-nitrophenyl group with other DHP calcium channel blockers but differs in ester substituents:

| Compound Name | 3-O Substituent | 5-O Substituent | Molecular Formula | Key Features |

|---|---|---|---|---|

| Target Compound | Methyl | 2-cyanoethyl | C₁₉H₂₀N₃O₆* | Intermediate in barnidipine synthesis; moderate lipophilicity |

| Lercanidipine | Methyl | 1-[3,3-diphenylpropyl(methyl)amino] | C₃₆H₄₁N₃O₆·HCl | Extreme lipophilicity (Log P 6.4); renal/cardioprotective effects |

| Nimodipine | 2-methoxyethyl | isopropyl | C₂₁H₂₆N₂O₇ | Cerebroselective; used for cerebral vasospasm |

| Cilnidipine | 2-methoxyethyl | (E)-3-phenylprop-2-enyl | C₂₇H₂₈N₂O₇ | Dual L/N-type calcium channel blockade; antihypertensive |

| Barnidipine | Methyl | (1-benzylpyrrolidin-3-yl) | C₂₇H₂₉N₃O₆·HCl | Chiral resolution-dependent synthesis; long half-life (≈20 hours) |

| Benidipine | Methyl | (1-benzylpiperidin-3-yl) | C₂₈H₃₁N₃O₆·HCl | α1-adrenergic receptor antagonism; anti-inflammatory effects |

*Molecular formula estimated based on synthesis steps .

Physicochemical Properties

- Lipophilicity: The 2-cyanoethyl group in the target compound likely reduces Log P compared to lercanidipine (Log P 6.4 ), which has a bulky diphenylpropylamino group. Nimodipine (Log P ≈3.5) and cilnidipine (Log P ≈5.2 ) exhibit intermediate values, reflecting their ester substituents.

- Solubility: The target compound’s cyanoethyl group may enhance aqueous solubility relative to lercanidipine, which is highly lipid-soluble and accumulates in cell membranes .

Pharmacological Activity

- Lercanidipine: Binds L-type calcium channels with slow dissociation, enabling once-daily dosing. Preclinical studies note renal protection via antioxidant effects .

- Nimodipine : Selectively dilates cerebral arteries, preventing neuronal damage in stroke .

- Cilnidipine : Dual L/N-type channel inhibition reduces sympathetic activity, lowering blood pressure without reflex tachycardia .

- Barnidipine : Long-acting due to membrane accumulation; chiral purity (>99%) critical for efficacy .

Key Research Findings

- Structural-Activity Relationship (SAR): The 3-nitrophenyl group enhances calcium channel affinity, while ester substituents dictate tissue selectivity and pharmacokinetics. Bulky groups (e.g., lercanidipine’s diphenylpropylamino) prolong half-life via membrane retention .

- Clinical Relevance: The target compound’s cyanoethyl group is a strategic synthon for introducing nitrogen-containing moieties in barnidipine, balancing synthetic feasibility and lipophilicity .

生物活性

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in cardiovascular pharmacology. This compound is structurally related to Nicardipine, a well-known calcium channel blocker used in treating hypertension and angina.

- Molecular Formula : C19H19N3O6

- Molecular Weight : 373.37 g/mol

- CAS Number : 21881-77-6

Dihydropyridines primarily function as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and a decrease in blood pressure.

Cardiovascular Effects

Research indicates that this compound exhibits significant vasodilatory effects. In studies comparing its activity to other dihydropyridine derivatives:

- The S-enantiomer demonstrated approximately 19 times more potency in rat cardiac membrane binding assays than the R-enantiomer .

- This compound's vasodilatory effect is comparable to that of Nicardipine, making it a candidate for further investigation in hypertension treatment .

Neuroprotective Properties

The compound has been noted for its potential neuroprotective effects, particularly in models of cerebral ischemia. It may enhance cerebral blood flow and protect against neuronal damage during ischemic events .

Study on Enantiomeric Activity

A study published by researchers demonstrated the total synthesis of both enantiomers of a related compound and assessed their receptor binding activity. The S-enantiomer was found to be significantly more effective than the R-enantiomer in both cardiac and cerebral cortex membranes .

Efficacy in Animal Models

In animal models of hypertension, administration of this compound resulted in reduced systolic and diastolic blood pressure measurements. The mechanism was attributed to its ability to block calcium channels effectively, similar to Nicardipine but with improved selectivity for vascular tissues.

Data Table: Comparative Biological Activity

| Compound Name | S-Enantiomer Potency (Rat Cardiac Membrane) | R-Enantiomer Potency (Rat Cardiac Membrane) | Neuroprotective Effects |

|---|---|---|---|

| This compound | ~19 times more potent | Baseline | Yes |

| Nicardipine | Reference | Reference | Yes |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-O-(2-cyanoethyl) 3-O-methyl 1,4-dihydropyridine derivatives, and how can reaction conditions be optimized?

- Methodology : The Hantzsch dihydropyridine synthesis is commonly adapted by substituting ester groups (e.g., cyanoethyl and methyl) at the 3- and 5-positions. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometry of ammonia donors (e.g., ammonium acetate). Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

- Critical Parameters : Excess methyl acetoacetate may enhance regioselectivity for the 3-O-methyl group, while controlled addition of cyanoethylating agents (e.g., acrylonitrile derivatives) minimizes side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Primary Methods :

- ¹H/¹³C NMR : Assign dihydropyridine ring protons (δ 4.8–5.2 ppm for NH), nitrophenyl aromatic signals (δ 7.5–8.5 ppm), and ester carbonyl carbons (δ 165–170 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- XRD : Resolves spatial arrangement of substituents (e.g., nitrophenyl orientation) and confirms non-planarity of the 1,4-dihydropyridine ring .

- Contradiction Resolution : Discrepancies in carbonyl peak positions (e.g., ester vs. cyanoethyl groups) are addressed by comparing experimental data with DFT-calculated NMR shifts .

Q. What safety precautions are essential when handling the nitrophenyl and cyanoethyl substituents?

- Hazard Mitigation :

- Nitrophenyl Group : Avoid ignition sources (risk of exothermic decomposition). Use explosion-proof equipment during high-temperature reactions .

- Cyanoethyl Group : Work in a fume hood to prevent inhalation of toxic acrylonitrile byproducts. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 3-nitrophenyl) influence the redox behavior of 1,4-dihydropyridines in electrochemical studies?

- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals oxidation potentials correlated with substituent electron-withdrawing capacity. The 3-nitrophenyl group stabilizes the radical cation intermediate, shifting oxidation peaks to lower potentials compared to unsubstituted analogs. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) validate experimental trends .

Q. What strategies resolve low yields in multi-step syntheses involving competing O-alkylation and N-alkylation pathways?

- Optimization Approaches :

- Protection/Deprotection : Temporarily protect the dihydropyridine NH with tert-butoxycarbonyl (Boc) before introducing the cyanoethyl group .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance alkylation selectivity for the 5-O position .

- Analytical Validation : Monitor intermediates via LC-MS to quantify competing pathways .

Q. How can computational modeling predict the compound’s binding affinity to calcium channels or other biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina with crystal structures of L-type calcium channels (PDB ID: 6JPA). The 3-nitrophenyl group’s orientation in the binding pocket is critical for mimicking nifedipine analogs.

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor interactions over 100 ns trajectories. Substituent flexibility (e.g., cyanoethyl rotation) impacts binding entropy .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents, and how are they addressed?

- Crystallization Issues : Bulky groups (e.g., cyanoethyl) disrupt crystal packing, leading to poor diffraction.

- Solutions :

- Co-Crystallization : Add small-molecule auxiliaries (e.g., thiourea) to stabilize lattice interactions.

- Low-Temperature Data Collection : Use synchrotron radiation (100 K) to enhance resolution for twinned crystals .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can experimental design clarify this?

- Controlled Degradation Studies :

- Expose the compound to pH 1–7 buffers at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm). The cyanoethyl group hydrolyzes faster in HCl (pH < 3), forming acrylonitrile, while the methyl ester remains intact .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimizing Cyanoethylation

Table 2. Comparative Electrochemical Data

| Substituent | Oxidation Potential (V vs. Ag/AgCl) | DFT-Calculated ΔG (kcal/mol) |

|---|---|---|

| 3-Nitrophenyl | +0.89 | -12.3 |

| 4-Fluorophenyl | +1.12 | -8.7 |

| Source : |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。